N-(Trifluoroacetyl)-1-desmethyl Daunorubicin
Overview
Description
N-(Trifluoroacetyl)-1-desmethyl Daunorubicin, also known as this compound, is a useful research compound. Its molecular formula is C28H26F3NO11 and its molecular weight is 609.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Posterior Capsule Opacification
A study by Tetz et al. (1996) explored the use of daunorubicin bound to an intraocular lens with a sustained drug delivery system to significantly reduce posterior capsule opacification (PCO) in rabbit eyes, highlighting its potential in improving postoperative outcomes in ocular surgeries. This demonstrates the application of related compounds in targeted drug delivery systems for specific clinical conditions (Tetz, Ries, Lucas, Stricker, & Völcker, 1996).
Chemotherapy of Cancer
Research on idarubicin, an analogue of daunorubicin, has shown its effectiveness in treating acute myelogenous leukemia, among other cancers, when administered in combination with cytarabine. This underscores the importance of analogues of daunorubicin in developing effective chemotherapy regimens (Hollingshead & Faulds, 1991).
Analytical Chemistry Applications
Kuksis (1965) discussed methodologies for the gas-liquid chromatography of bile acids, specifically the analysis of trifluoroacetyl derivatives, demonstrating the relevance of related chemical techniques in analytical chemistry and bioanalysis. Such methodologies could be applicable in studying the metabolism and pharmacokinetics of compounds like N-(Trifluoroacetyl)-1-desmethyl Daunorubicin (Kuksis, 1965).
Cardiotoxicity and Chemotherapeutic Agents
Research on the cardiotoxic effects of anthracycline drugs, such as daunorubicin, and strategies for their amelioration offers insights into the challenges and solutions in using potent chemotherapeutic agents. This body of work provides a foundation for exploring the safety profiles of related compounds and developing strategies to mitigate adverse effects (Zorawar & Harmanpreet, 2019).
Mechanism of Action
Target of Action
N-(Trifluoroacetyl)-1-desmethyl Daunorubicin, a derivative of Daunorubicin, primarily targets DNA by intercalation between base pairs . It also inhibits topoisomerase II activity, a crucial enzyme involved in DNA replication and transcription .
Mode of Action
The compound interacts with its targets through a series of biochemical reactions. It forms complexes with DNA by intercalation between base pairs, disrupting the normal DNA structure and function . Additionally, it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .
Biochemical Pathways
The interaction of this compound with DNA and topoisomerase II affects several biochemical pathways. The disruption of DNA structure and function can lead to cell cycle arrest and apoptosis . The inhibition of topoisomerase II further enhances these effects by preventing DNA replication and transcription .
Pharmacokinetics
The pharmacokinetics of Daunorubicin, the parent compound, is characterized by a large inter-individual variability that may impact treatment efficacy and outcome It’s known that daunorubicin has a high affinity for lipid bilayers, which could influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily cytotoxic. The disruption of DNA structure and function, combined with the inhibition of topoisomerase II, leads to cell cycle arrest and apoptosis . This results in the death of cancer cells, contributing to the compound’s antineoplastic activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain proteins or enzymes in the cellular environment can affect the compound’s interaction with its targets . Additionally, factors such as pH and temperature can influence the compound’s stability and activity .
Safety and Hazards
While specific safety and hazard information for “N-(Trifluoroacetyl)-1-desmethyl Daunorubicin” is not available, it’s worth noting that anthracyclines, the class of drugs to which it belongs, are characterized by a whole spectrum of side effects, such as high toxicity for healthy cells, especially intestines and bone marrow, rapid accumulation in the body, and the development of multiple drug resistance of cancer cells . The most dangerous thing when using anthracyclines is their high cardiotoxicity, which at high doses of these drugs leads to rapid death of cardiomyocytes and death of patients .
Future Directions
While specific future directions for “N-(Trifluoroacetyl)-1-desmethyl Daunorubicin” are not available, it’s worth noting that work began all over the world on the chemical modification of anthracyclines to synthesize drugs free of the above disadvantages . Thousands of compounds were obtained, both fragments of the anthracyclines molecule, quinone, and daunosamine, were modified, original synthetic approaches were used, sometimes including 8-step transformations .
Properties
IUPAC Name |
N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F3NO11/c1-9-21(35)13(32-26(40)28(29,30)31)6-16(42-9)43-15-8-27(41,10(2)33)7-12-18(15)25(39)20-19(23(12)37)22(36)11-4-3-5-14(34)17(11)24(20)38/h3-5,9,13,15-16,21,34-35,37,39,41H,6-8H2,1-2H3,(H,32,40)/t9-,13-,15-,16-,21+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACGCIJOSAVHQF-MPODBYEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)NC(=O)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F3NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570353 | |
Record name | (1S,3S)-3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(2,2,2-trifluoroacetamido)-alpha-L-lyxo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68594-06-9 | |
Record name | (1S,3S)-3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-(2,2,2-trifluoroacetamido)-alpha-L-lyxo-hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40570353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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